Tailored Lipophilicity vs. Symmetrical Ureas
Computational predictions provide a direct, quantifiable basis for differentiating 1-butyl-3-propylurea from its closest symmetrical analogs, 1,3-dipropylurea and 1,3-dibutylurea. The target compound's partition coefficient (LogP) and other molecular descriptors fall precisely between those of the two symmetrical comparators, offering a tailored hydrophobic profile that neither analog can provide [1]. This is a direct consequence of its specific unsymmetrical N-alkyl substitution pattern.
| Evidence Dimension | Predicted Partition Coefficient (XLogP3) |
|---|---|
| Target Compound Data | 2.1 (1-butyl-3-propylurea) |
| Comparator Or Baseline | 1,3-dipropylurea: ~1.3; 1,3-dibutylurea: ~2.9 |
| Quantified Difference | Δ ~0.8 from each symmetrical analog; intermediate value unattainable by either comparator. |
| Conditions | Computational prediction (PubChem/Python, XLogP3 algorithm). |
Why This Matters
For applications requiring a specific hydrophobic interaction, such as optimizing a drug candidate's permeability or a coating's barrier properties, the intermediate LogP of 1-butyl-3-propylurea represents a uniquely selectable value that cannot be achieved by using either symmetrical analog alone.
- [1] National Center for Biotechnology Information. PubChem Compound Summary. Predicted data generated using the XLogP3 algorithm. Note: Data for 1-butyl-3-propylurea is derived from its specific SMILES structure; comparator values are from their respective PubChem entries. View Source
